![molecular formula C8H13F3N2 B13562372 5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13562372.png)
5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine is a fluorinated organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolo[2,3-c]pyridine core. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of organic molecules, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural configuration and the presence of the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound in various research domains .
Properties
Molecular Formula |
C8H13F3N2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)7-3-5-1-2-12-6(5)4-13-7/h5-7,12-13H,1-4H2 |
InChI Key |
YPDZPZONNXTNSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1CC(NC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)

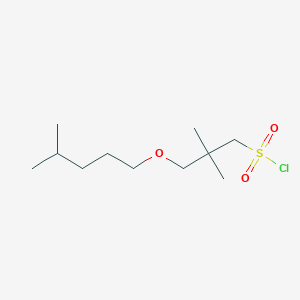

![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)


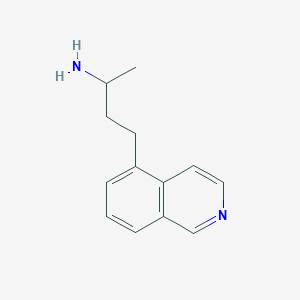
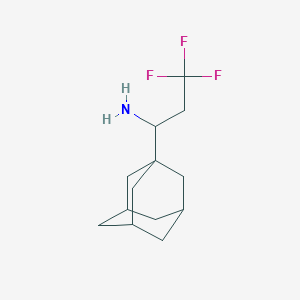
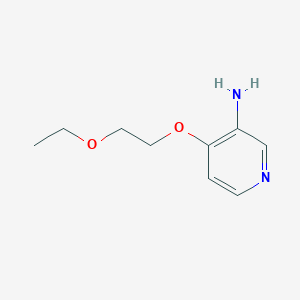
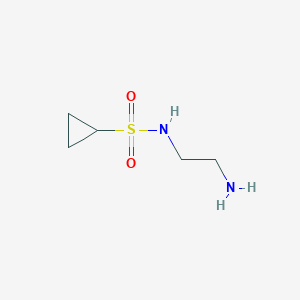
![[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride](/img/structure/B13562351.png)
![3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B13562356.png)
![4-[(Methylamino)methyl]piperidin-4-ol](/img/structure/B13562357.png)
